2-Hydroxyethyl methacrylate

Catalog No.
S564534
CAS No.
868-77-9
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyethyl methacrylate

CAS Number

868-77-9

Product Name

2-Hydroxyethyl methacrylate

IUPAC Name

2-hydroxyethyl 2-methylprop-2-enoate

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3

InChI Key

WOBHKFSMXKNTIM-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCO

Solubility

0.77 M
Miscible with water and soluble in common org solvents
Solubility in water: miscible

Synonyms

2-Methyl-2-propenoic Acid 2-Hydroxyethyl Ester; 2-(Methacryloyloxy)ethanol; Acryester HISS; Acryester HO; Bisomer HEMA; Bisomer SR; Blemmer E; EB 109; Ethylene Glycol Methacrylate; Ethylene Glycol Monomethacrylate; GE 610; Glycol Methacrylate; Glyco

Canonical SMILES

CC(=C)C(=O)OCCO

Biomaterials and Drug Delivery

HEMA is a crucial component in developing biocompatible materials for various biomedical applications.

  • Polymers: When polymerized, HEMA forms poly(2-hydroxyethyl methacrylate) (PHEMA), a biocompatible and hydrophilic polymer with high water content. This property makes PHEMA ideal for contact lenses, keratoprostheses, and orbital implants.
  • Drug Delivery Systems: HEMA is also incorporated into drug delivery systems due to its ability to form hydrogels that can encapsulate and release drugs in a controlled manner.

Studying Cell Interactions and Responses

HEMA serves as a model material to investigate how cells interact with synthetic surfaces.

  • Cytotoxicity: Research studies HEMA's potential cytotoxicity (cell-damaging effects) on various cell types. Studies have shown that HEMA can induce DNA damage, apoptosis (programmed cell death), and cell cycle disruption at high concentrations.
  • Biocompatibility: Researchers utilize HEMA to evaluate the biocompatibility of different materials, comparing their effects on cell adhesion, proliferation, and differentiation.

Investigating Chemical Reactions and Polymerization Processes

HEMA plays a role in research related to organic chemistry and polymer science.

  • Monomer for Polymer Synthesis: HEMA serves as a valuable monomer for synthesizing various polymers through free-radical polymerization.
  • Model Compound: HEMA acts as a model compound for studying reaction mechanisms and kinetics involved in methacrylate polymerization processes.

2-Hydroxyethyl methacrylate is an organic compound with the molecular formula C₆H₁₀O₃. It appears as a colorless, viscous liquid that is soluble in water and ethanol. This compound is known for its ability to polymerize easily, making it a significant monomer in the production of various polymers. The structure of 2-hydroxyethyl methacrylate features a methacrylate group, which contributes to its reactivity and utility in various applications, particularly in the fields of materials science and biomedicine .

2-Hydroxyethyl methacrylate readily undergoes polymerization, especially through radical initiation processes. It can react with various initiators to form poly(2-hydroxyethyl methacrylate), a polymer known for its hydrophilic properties. This polymerization can occur under different conditions, including exposure to ultraviolet light or gamma radiation. Furthermore, 2-hydroxyethyl methacrylate can participate in copolymerization with other monomers such as methacrylic acid, acrylonitrile, and styrene, enhancing its versatility in creating tailored materials .

The synthesis of 2-hydroxyethyl methacrylate can be achieved through several methods:

  • Transesterification: This method involves the reaction of methacrylic acid with ethylene glycol, resulting in the formation of 2-hydroxyethyl methacrylate.
  • Esterification: A common approach is the esterification of methacrylic acid with an excess of ethylene glycol.
  • Reaction with Ethylene Oxide: Another method includes reacting ethylene oxide with methacrylic acid to yield 2-hydroxyethyl methacrylate.

These methods allow for the production of high-purity 2-hydroxyethyl methacrylate while minimizing impurities through techniques such as ion exchange and extraction .

: It is widely used in the manufacture of hydrogels for soft contact lenses and drug delivery systems due to its hydrophilicity and biocompatibility.
  • Adhesives and Coatings: The compound serves as a critical component in adhesives, sealants, and coatings, providing flexibility and durability.
  • 3D Printing: Its rapid curing properties make it suitable for use as a monomeric matrix in 3D printing applications.
  • Embedding Medium: In microscopy, it is employed as an embedding medium for tissue samples .
  • Interaction studies involving 2-hydroxyethyl methacrylate have revealed its potential effects on biological systems. For instance, it has been observed to hydrolyze into methacrylic acid and ethylene glycol under certain conditions. Additionally, toxicity studies have shown varying degrees of toxicity to aquatic organisms, indicating environmental considerations when using this compound .

    In terms of occupational safety, exposure limits have been established due to its irritant properties; thus, handling precautions are necessary to mitigate risks associated with skin contact or inhalation .

    Several compounds share structural or functional similarities with 2-hydroxyethyl methacrylate. Here are some notable examples:

    Compound NameStructural FormulaKey Characteristics
    Ethylene glycol dimethacrylateC₁₀H₁₄O₄Used as a crosslinking agent; enhances mechanical strength
    Methacrylic acidC₄H₆O₂A key precursor for many polymers; more acidic than HEMA
    Hydroxypropyl methacrylateC₇H₁₄O₃Similar hydrophilic properties; used in similar applications
    Polyethylene glycol dimethacrylateC₈H₁₄O₄Used for hydrogels; provides elasticity

    Uniqueness of 2-Hydroxyethyl Methacrylate

    What sets 2-hydroxyethyl methacrylate apart from these compounds is its specific balance between hydrophilicity and polymerizability. Its ability to absorb significant amounts of water while maintaining structural integrity makes it particularly valuable for applications requiring soft yet durable materials like contact lenses. Additionally, its ease of polymerization allows for diverse formulations tailored to specific industrial needs .

    Physical Description

    Liquid
    COLOURLESS LIQUID.

    Color/Form

    Clear mobile liquid

    XLogP3

    0.5

    Boiling Point

    67 °C @ 3.5 mm Hg
    250 °C (calculated)

    Flash Point

    97 °C (closed cup)
    97 °C c.c.

    Vapor Density

    Relative vapor density (air = 1): 4.5

    Density

    1.034 @ 25 °C/4 °C
    1.07 g/cm³

    LogP

    0.47 (LogP)
    log Kow= 0.47
    0.42

    Melting Point

    FP: -12 °C

    UNII

    6E1I4IV47V

    GHS Hazard Statements

    H315: Causes skin irritation [Warning Skin corrosion/irritation];
    H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
    H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

    Pharmacology

    2-Hydroxyethyl Methacrylate is a hydroxyester compound and a resin monomer used in desensitizing dentin. By applying 2-hydroxyethyl methacrylate locally to sensitive teeth, sensitive areas in the teeth get sealed and block the dentinal tubules at the dentin surface from stimuli that cause pain. This prevents excitation of the tooth nerve and relieves pain caused by tooth hypersensitivity.

    Vapor Pressure

    0.13 mmHg
    0.126 mm Hg @ 25 °C
    Vapor pressure, Pa at 25 °C: 17

    Pictograms

    Irritant

    Irritant

    Other CAS

    12676-48-1
    868-77-9
    25249-16-5

    Wikipedia

    2-hydroxyethyl methacrylate

    Methods of Manufacturing

    The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
    REACTION OF METHACRYLIC ACID WITH ETHYLENE OXIDE; TRANSESTERIFICATION OR ESTERIFICATION OF ETHYLENE GLYCOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID.
    Hydroxyalkyl methacrylates are prepared by the addition of methacrylic acid to the epoxide ring of alkylene oxides to form hydroxyalkyl methacrylates, ie, beta-hydroxyethyl and hydroxypropyl methacrylate. Oxides other than ethylene oxide give isomeric products; commercial hydroxypropyl methacrylate has about a 2-to-1 ratio of 2-hydroxypropyl methacrylate to 1-methyl-2-hydroxyethyl methacrylate. Effective catalysts include tertiary amines, anion-exchange resins, ferric chloride, and lithium methacrylate.

    General Manufacturing Information

    Adhesive manufacturing
    All other basic organic chemical manufacturing
    Electrical equipment, appliance, and component manufacturing
    Golf club component adhesive
    Machinery manufacturing
    Miscellaneous manufacturing
    Paint and coating manufacturing
    Plastic material and resin manufacturing
    2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester: ACTIVE
    METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/
    In hydrogel contact lenses

    Analytic Laboratory Methods

    Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, eg, NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid & derivatives/

    Storage Conditions

    Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/

    Stability Shelf Life

    AN INHIBITOR IS USUALLY ADDED TO SOLUTIONS TO PROLONG SHELF LIFE.

    Dates

    Modify: 2023-08-15

    A new biodegradable nano cellulose-based drug delivery system for pH-controlled delivery of curcumin

    T S Anirudhan, V Manjusha, V Chithra Sekhar
    PMID: 34097960   DOI: 10.1016/j.ijbiomac.2021.06.010

    Abstract

    Targeted delivery and controlled release of drugs are attractive methods for avoiding the drug's leakage during blood circulation and burst release of the drug. We prepared a nano cellulose-based drug delivery system (DDS) for the effective delivery of curcumin (CUR). In the present scenario, the role of nanoparticles in fabricating the DDS is an important one and was characterized using various techniques. The drug loading capacity was high as 89.2% at pH = 8.0, and also the maximum drug release takes place at pH = 5.5. In vitro cell viability studies of DDS on MDA MB-231; breast cancer cells demonstrated its cytotoxicity towards cancer cells. The prepared DDS was also examined for apoptosis, hemocompatibility, and Chorioallantoic membrane (CAM) studies to assess its pharmaceutical field application and the investigation results recommended that it may serve as a potential device for targeted delivery and controlled release of CUR for cancer treatment.


    Removal of Heavy Metal Ions from Wastewater Using Hydroxyethyl Methacrylate-Modified Cellulose Nanofibers: Kinetic, Equilibrium, and Thermodynamic Analysis

    Mohamed Gouda, Abdullah Aljaafari
    PMID: 34207326   DOI: 10.3390/ijerph18126581

    Abstract

    The objective of this work was to fabricate modified cellulose nanofibers (CNFs) for the removal of heavy metal ions (Cd
    and Pb
    ) from wastewater. Cellulose was modified with 2-hydroxyethyl methacrylate (HEMA) via grafting copolymerization using the microwave-assisted technique in the presence of ceric ammonium nitrate (CAN) as an initiator. Prepared cellulose-graft-(2-hydroxyethyl methacrylate) (HEMA/C) copolymers were characterized using Fourier transform infrared spectroscopy (FT-IR) and scanning electron microscopy (SEM). Different factors affecting the graft yield, such as irradiation time, monomer concentrations, and initiator concentrations, were investigated. Furthermore, cellulose-graft-(2-hydroxyethyl methacrylate) copolymer nanofibers (HEMA/CNF) were fabricated by electrospinning using
    ,
    -dimethylacetamide-LiCl as a solvent. Electrospun nanofiber copolymers were characterized using SEM and thermogravimetric analysis (TGA). Operating parameters, including time, starting metal concentrations, and adsorbent concentration, were analyzed at a pH of 5.6 for the two metal ions. The best-fit model of adsorption energy was the pseudo-second-order model, and adsorption isotherms at equilibrium were well described by the Langmuir and Freundlich models. The negative values of ΔG and positive values of ΔH and ΔS suggest that the adsorption of Cd
    and Pb
    ions onto electrospun HEMA/CNF is a spontaneous, endothermic, and favorable reaction.


    Surface light scattering from 1-piece hydrophobic acrylic intraocular lenses with hydroxyethyl methacrylate: contralateral observation for 7 years

    Katsuhito Kinoshita, Kazunori Miyata, Ryohei Nejima, Masato Honbo, Yosai Mori, Keiichiro Minami
    PMID: 33769764   DOI: 10.1097/j.jcrs.0000000000000621

    Abstract

    To quantitatively and intraindividually compare surface light scattering for 7 years after implantation of Clareon and AcrySof intraocular lenses (IOLs).
    Miyata Eye Hospital, Miyazaki, Japan.
    Retrospective comparative case series.
    Clinical records of eyes that had contralateral implantation of SN60WF and SY60WF IOLs were reviewed. Light scattering on the anterior surface of IOLs, corrected distance visual acuity (CDVA), and mesopic and photopic contrast sensitivities were examined at 1 year, 3 years, and 7 years postoperatively, and they were intraindividually compared.
    34, 19, and 16 patients visited at 1 year, 3 years, and 7 years postoperatively, respectively. Surface light scattering in eyes with SY60WF IOL was significantly reduced, and the rate of increase was 2.74 computer compatible tapes per year. Although there were prominent increases in eyes with SN60WF IOL, no statistically significant difference was found in their CDVA and contrast sensitivities.
    In eyes with Clareon IOLs, the development of surface light scattering was suppressed up to 7 years. The increase rate demonstrated that the visual acuity would be least deteriorated up to 12 years postoperatively, whereas the influence of straylight induced should be investigated.


    Synthesis and Characterization Superabsorbent Polymers Made of Starch, Acrylic Acid, Acrylamide, Poly(Vinyl Alcohol), 2-Hydroxyethyl Methacrylate, 2-Acrylamido-2-methylpropane Sulfonic Acid

    Elżbieta Czarnecka, Jacek Nowaczyk
    PMID: 33919275   DOI: 10.3390/ijms22094325

    Abstract

    Three polymers with excellent absorption properties were synthesized by graft polymerization: soluble starch-g-poly(acrylic acid-co-2-hydroxyethyl methacrylate), poly(vinyl alcohol)/potato starch-g-poly(acrylic acid-co-acrylamide), poly(vinyl alcohol)/potato starch-g-poly(acrylic acid-co-acrylamide-co-2-acrylamido-2-methylpropane sulfonic acid). Ammonium persulfate and potassium persulfate were used as initiators, while
    '-methylenebisacrylamide was used as the crosslinking agent. The molecular structure of potato and soluble starch grafted by synthetic polymers was characterized by means of Fourier Transform Infrared Spectroscopy (FTIR). The morphology of the resulting materials was studied using a scanning electron microscope (SEM). Thermal stability was tested by thermogravimetric measurements. The absorption properties of the obtained biopolymers were tested in deionized water, sodium chroma solutions of various concentrations and in buffer solutions of various pH.


    Fast Thermoresponsive Poly(oligoethylene glycol methacrylate) (POEGMA)-Based Nanostructured Hydrogels for Reversible Tuning of Cell Interactions

    Fei Xu, Angus Lam, Zhicheng Pan, Gurpreet Randhawa, Makenzie Lamb, Heather Sheardown, Todd Hoare
    PMID: 33570906   DOI: 10.1021/acsbiomaterials.0c01552

    Abstract

    Reactive electrospinning is demonstrated as a viable method to create fast-responsive and degradable macroporous thermoresponsive hydrogels based on poly(oligoethylene glycol methacrylate) (POEGMA). Hydrazide- and aldehyde-functionalized POEGMA precursor polymers were coelectrospun to create hydrazone cross-linked nanostructured hydrogels in a single processing step that avoids the need for porogens, phase separation-driving additives, or scaffold postprocessing. The resulting nanostructured hydrogels can respond reversibly and repeatedly to changes in external temperature within seconds, in contrast to the minutes-to-hours response time observed with bulk hydrogels. Furthermore, nearly quantitative cell delamination can be achieved within 2 min of incubation at 4 °C, resulting in the recovery of as many or more (as well as more proliferatively active) cells from the substrate relative to the conventional trypsinization protocol. The combined macroporosity, nanoscale feature size, and interfacial switching potential of these nanostructured hydrogels thus offer promise for manipulating cell-hydrogel interactions as well as other applications in which rapid responses to external stimuli are desirable.


    Influence of 2-hydroxyethyl methacrylate (HEMA) exposure on angiogenic differentiation of dental pulp stem cells (DPSCs)

    André Jochums, Joachim Volk, Renke Perduns, Melanie Plum, Peter Schertl, Athina Bakopoulou, Werner Geurtsen
    PMID: 33579530   DOI: 10.1016/j.dental.2020.12.008

    Abstract

    The angiogenic differentiation of dental pulp stem cells (DPSCs) is important for tissue homeostasis and wound healing. In this study the influence of 2-hydroxyethyl methacrylate (HEMA) on angiogenic differentiation was investigated.
    To evaluate HEMA effects on angiogenic differentiation, DPSCs were cultivated in angiogenic differentiation medium (ADM) in the presence or absence of non-toxic HEMA concentrations (0.1 mM and 0.5 mM). Subsequently, angiogenic differentiation was analyzed on the molecular level by qRT-PCR and protein profiler analyzes of angiogenic markers and flow cytometry of PECAM1. The influence of HEMA on angiogenic phenotypes was analyzed by cell migration and sprouting assays.
    Treatment with 0.5 mM HEMA during differentiation can lead to a slight reduction of angiogenic markers on mRNA level. HEMA also seems to slightly reduce the quantity of angiogenic cytokines (not significant). However, these HEMA concentrations have no detectable influence on cell migration, the abundance of PECAM1 and the formation of capillaries. Higher concentrations caused primary cytotoxic effects in angiogenic differentiation experiments conducted for longer periods than 72 h.
    Non-cytotoxic HEMA concentrations seem to have a minor impact on the expression of angiogenic markers, essentially on the mRNA level, without affecting the angiogenic differentiation process itself on a detectable level.


    Identifying frailty in clinically fit patients diagnosed with hematological malignancies using a simple clinico-biological screening tool: The HEMA-4 study

    Vincent Thibaud, Laurence Denève, Stéphanie Dubruille, Cindy Kenis, Michel Delforge, Catherine Cattenoz, Dominique Somme, Hans Wildiers, Thierry Pepersack, Thierry Lamy, Dominique Bron
    PMID: 33648903   DOI: 10.1016/j.jgo.2021.02.019

    Abstract

    This study aims to develop and validate a simple score to estimate survival in the older population suffering from malignant hemopathies.
    We prospectively recruited 285 patients, aged ≥65 years, admitted to receive chemotherapy. At inclusion, a geriatric assessment was performed. Cox proportional hazards models were performed to assess correlations between vulnerabilities and one-year survival. We developed a frailty score, HEMA-4, based on the most powerful prognostic factors. It was externally confirmed with an independent cohort.
    In the development cohort, 206 patients were evaluable. Mean age was 76 years (range 65-90). The HEMA-4 score was created based on four independent predictive factors for survival: cognitive impairment (MMSE<27), comorbidities (≥2 on Charlson comorbidity index), CRP (≥10 mg/L) and low albumin level (<35 g/L). The population was stratified into three groups: good prognosis (score = 0-1, n = 141), intermediate prognosis (score = 2, n = 37) and poor prognosis (score = 3-4, n = 28). Their respective one-year survival was 74%, 51% (HR = 2.30; 95% CI =1.31-4.05; p < 0.01) and 36% (HR = 3.95; 95% CI =2.23-6.98; p < 0.01). In the validation cohort (n = 25), the one-year survival was 78% in the good prognosis group (n = 9) and 50% in the intermediate prognosis group (n = 6). The poor prognosis group had a median survival of four months in the development cohort and six months in the validation cohort (n = 10).
    The HEMA-4 score is a simple score that combines cognitive impairment, comorbidities, inflammation and low albumin level. Our data suggest that it predicts survival among older patients suffering from malignant hemopathies referred to receive chemotherapy regardless of their chronological age.


    Electrospun GelMA fibers and p(HEMA) matrix composite for corneal tissue engineering

    Tugce A Arica, Meltem Guzelgulgen, Ahu Arslan Yildiz, Mustafa M Demir
    PMID: 33545871   DOI: 10.1016/j.msec.2020.111720

    Abstract

    The development of biocompatible and transparent three-dimensional materials is desirable for corneal tissue engineering. Inspired from the cornea structure, gelatin methacryloyl-poly(2-hydroxymethyl methacrylate) (GelMA-p(HEMA)) composite hydrogel was fabricated. GelMA fibers were produced via electrospinning and covered with a thin layer of p(HEMA) in the presence of N,N'-methylenebisacrylamide (MBA) as cross-linker by drop-casting. The structure of resulting GelMA-p(HEMA) composite was characterized by spectrophotometry, microscopy, and swelling studies. Biocompatibility and biological properties of the both p(HEMA) and GelMA-p(HEMA) composite have been investigated by 3D cell culture, red blood cell hemolysis, and protein adsorption studies (i.e., human serum albumin, human immunoglobulin and egg white lysozyme). The optical transmittance of the GelMA-p(HEMA) composite was found to be approximately 70% at 550 nm. The GelMA-p(HEMA) composite was biocompatible with tear fluid proteins and convenient for cell adhesion and growth. Thus, as prepared hydrogel composite may find extensive applications in future for the development of corneal tissue engineering as well as preparation of stroma of the corneal material.


    Synthesis and Evaluation of AlgNa-g-Poly(QCL-co-HEMA) Hydrogels as Platform for Chondrocyte Proliferation and Controlled Release of Betamethasone

    Jomarien García-Couce, Marioly Vernhes, Nancy Bada, Lissette Agüero, Oscar Valdés, José Alvarez-Barreto, Gastón Fuentes, Amisel Almirall, Luis J Cruz
    PMID: 34072090   DOI: 10.3390/ijms22115730

    Abstract

    Hydrogels obtained from combining different polymers are an interesting strategy for developing controlled release system platforms and tissue engineering scaffolds. In this study, the applicability of sodium alginate-g-(QCL-co-HEMA) hydrogels for these biomedical applications was evaluated. Hydrogels were synthesized by free-radical polymerization using a different concentration of the components. The hydrogels were characterized by Fourier transform-infrared spectroscopy, scanning electron microscopy, and a swelling degree. Betamethasone release as well as the in vitro cytocompatibility with chondrocytes and fibroblast cells were also evaluated. Scanning electron microscopy confirmed the porous surface morphology of the hydrogels in all cases. The swelling percent was determined at a different pH and was observed to be pH-sensitive. The controlled release behavior of betamethasone from the matrices was investigated in PBS media (pH = 7.4) and the drug was released in a controlled manner for up to 8 h. Human chondrocytes and fibroblasts were cultured on the hydrogels. The MTS assay showed that almost all hydrogels are cytocompatibles and an increase of proliferation in both cell types after one week of incubation was observed by the Live/Dead
    assay. These results demonstrate that these hydrogels are attractive materials for pharmaceutical and biomedical applications due to their characteristics, their release kinetics, and biocompatibility.


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